molecular formula C7H4F6N2O B3041164 2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone CAS No. 261778-40-9

2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone

Cat. No.: B3041164
CAS No.: 261778-40-9
M. Wt: 246.11 g/mol
InChI Key: YTHGRSOAWXEOEI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone is a fluorinated organic compound that features prominently in various scientific and industrial applications. The presence of trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone stands out due to its unique combination of trifluoromethyl groups and a pyrazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and reactivity, making it a valuable compound in various fields .

Properties

IUPAC Name

2,2,2-trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6N2O/c1-3-2-4(6(8,9)10)14-15(3)5(16)7(11,12)13/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHGRSOAWXEOEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201148817
Record name 2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501691-55-0
Record name 2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501691-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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